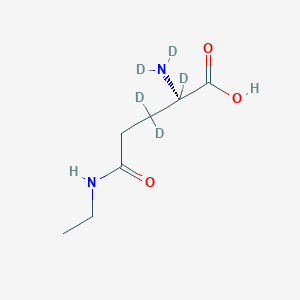
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester typically involves the reaction of 2-butoxyethanol with phosphoric acid . The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete . The product is then filtered and distilled to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and distillation units to ensure high yield and purity . Safety measures are strictly followed to avoid exposure to the compound, which can be irritating to the skin and eyes .
Chemical Reactions Analysis
Types of Reactions: Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: This reaction can result in the formation of simpler alcohols and phosphates.
Substitution: This reaction can occur with halogens or other nucleophiles, leading to the formation of substituted phosphates[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include and such as and [][3].
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Simpler alcohols and phosphates.
Substitution: Substituted phosphates[][3].
Scientific Research Applications
Chemistry:
Biology: In biological research, this compound is used to study the effects of organophosphates on cellular processes .
Industry:Mechanism of Action
The mechanism of action of Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester involves its interaction with cellular membranes, leading to changes in membrane fluidity and permeability . This can affect various cellular processes, including signal transduction and ion transport . The compound can also interact with enzymes involved in phosphate metabolism, leading to changes in cellular phosphate levels .
Comparison with Similar Compounds
- Bis(2-butoxyethyl) hydrogen phosphate
- Tris(2-butoxyethyl) phosphate
- Bis(2-butoxyethyl) phosphate
Comparison: Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties . This makes it particularly effective as a surfactant and flame retardant . In comparison, Bis(2-butoxyethyl) hydrogen phosphate and Tris(2-butoxyethyl) phosphate have different hydrophilic-lipophilic balance (HLB) values, affecting their suitability for different applications .
Properties
CAS No. |
1477494-86-2 |
|---|---|
Molecular Formula |
C14H31O7P |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
bis(2-butoxyethyl) 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3 |
InChI Key |
UQSRKBXTCXVEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Synonyms |
Bis(2-butoxyethyl) 2-Hydroxyethyl Ester Phosphoric Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)



![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)

